(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features an amino group, an iodophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications. The compound is identified by the Chemical Abstracts Service number 269396-70-5 and has a molecular formula of CHINO·HCl .
The synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several key steps:
The molecular structure of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride consists of a butanoic acid backbone with an amino group at one end and a 4-iodophenyl group at the other.
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride can participate in various chemical reactions:
These reactions are valuable for synthesizing complex organic molecules used in pharmaceuticals.
The mechanism of action for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride primarily relates to its interaction with biological systems. It is investigated for its role as a pharmaceutical intermediate, potentially affecting enzyme-substrate interactions or protein-ligand binding processes. This interaction is critical in drug design, where the specific orientation and reactivity of the compound can influence biological activity .
The compound exhibits properties typical of amino acids, including solubility in water due to the presence of polar functional groups. Its iodophenyl group provides unique reactivity that can be exploited in synthetic applications.
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has diverse applications across several scientific domains:
This compound's versatility makes it a valuable asset in research and industrial applications, contributing to advancements in chemical synthesis and drug discovery.
The synthesis of enantiomerically pure (R)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride relies on advanced stereocontrol techniques. Asymmetric hydrogenation of β-enamido esters using chiral catalysts like Rh(I)-DuPhos complexes achieves enantiomeric excess (ee) >95% for the β-amino acid backbone. This method provides superior stereoselectivity compared to classical resolution but requires specialized catalysts. Alternatively, chiral auxiliary approaches employ (S)- or (R)-phenylglycinol to control stereochemistry during alkylation of β-lactam intermediates, followed by auxiliary cleavage. A third strategy utilizes biocatalytic desymmetrization of prochiral glutaric acid derivatives using engineered aminotransferases, yielding the (R)-configured amino acid with 98% ee [8].
Table 1: Enantioselective Methods for β-Amino Acid Core Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) | Advantages |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | 96-99 | 88 | High stereoselectivity, scalable |
Chiral Auxiliary | (R)-Phenylglycinol | 92-95 | 75 | Wide substrate tolerance |
Enzymatic Desymmetrization | Transaminase TA-201 | 98 | 82 | Green chemistry, high ee |
Fmoc and Boc-protected derivatives serve as critical intermediates for peptide coupling. Fmoc-(R)-3-amino-4-(4-iodophenyl)butyric acid (CAS 269396-73-8) enables solid-phase peptide synthesis, while the Boc variant (CAS 269396-71-6) facilitates solution-phase macrocyclization in drug discovery applications [7] [8]. These protected forms exhibit enhanced crystallinity compared to the free amino acid, simplifying purification before hydrochloride salt formation.
Iodination position and efficiency critically determine the compound’s utility in further derivatization. Two optimized methods dominate:
Reaction monitoring via HPLC-UV at 254 nm confirms completion, with crude yields exceeding 85%. Purification employs silica gel chromatography with n-hexane/ethyl acetate gradients, removing non-polar diiodinated impurities. The 4-iodophenyl moiety’s significance lies in its role as a cross-coupling handle for Suzuki-Miyaura and Sonogashira reactions in drug conjugates, as demonstrated in albumin-binding probes for targeted alpha therapy [9].
Table 2: Comparative Iodination Techniques
Method | Conditions | Para-Selectivity (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
NIS/TFA | 0°C, 2h, dark | >95 | 87 | Acid-sensitive substrates |
I₂/HNO₃ | RT, 6h | 80-85 | 78 | Over-oxidation of sidechains |
ICl/CH₂Cl₂ | -30°C, 1h | 92 | 82 | Corrosive reagent handling |
Directed ortho-Lithiation | n-BuLi, -78°C, THF | N/A (ortho-specific) | 75 | Strict anhydrous requirements |
Racemic mixtures of 3-amino-4-(4-iodophenyl)butanoic acid necessitate efficient resolution for (R)-enantiomer isolation. Three validated approaches include:
The enzymatic method proves most cost-effective for large-scale applications, while chromatography delivers superior purity for critical intermediates. Notably, the (S)-enantiomer byproduct finds utility in structure-activity relationship studies as a biological comparator .
Conversion of the free amino acid to its hydrochloride salt enhances stability, crystallinity, and solubility in biological buffers. Mechanistically, proton transfer occurs when the amino acid dissolved in anhydrous ethyl acetate reacts with 1.05 equivalents of HCl in isopropanol at 5°C. Stoichiometric control is critical: Excess HCl induces deliquescence, while substoichiometric amounts yield sticky solids. Key process parameters include:
Post-crystallization, the solid is washed with cold acetone to remove organic impurities, yielding a white crystalline solid with 97% purity by HPLC. Lyophilization from tert-butanol/water produces a non-hygroscopic powder suitable for long-term storage. This hydrochloride salt form exhibits enhanced thermal stability (decomposition >203.9°C) compared to the free amino acid [5].
Table 3: Hydrochloride Salt Crystallization Optimization
Condition | Variable | Optimal Value | Impact on Purity/Yield |
---|---|---|---|
HCl Equivalents | 1.00 vs. 1.05 vs. 1.10 | 1.05 eq | 97% purity, 92% yield |
Solvent System | EtOAc/IPA vs. THF vs. EtOH | EtOAc/IPA (3:1) | Defined crystals, low occlusions |
Crystallization Temperature | 0°C vs. 25°C vs. reflux | 0-5°C addition → 25°C aging | Prevents amorphous formation |
Drying Method | Vacuum oven vs. lyophilization | Lyophilization (t-BuOH/H₂O) | Non-hygroscopic, free-flowing powder |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: